5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
“5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile” is a compound that belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoyl group substituted with a pyrazole ring . The linear formula is C16H11ClFN3O and the molecular weight is 315.737 .
Scientific Research Applications
Anti-Inflammatory Applications
- Scientific Field : Medicinal Chemistry .
- Application Summary : This compound has been used in the synthesis of pyrimidine derivatives, which have shown significant anti-inflammatory effects .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . In one study, the synthesis, COX-2 inhibitory potential, and anti-inflammatory effects of eighteen novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were reported .
- Results or Outcomes : The in vivo anti-inflammatory activity and COX-2 inhibitory potential of the target compounds were investigated via carrageenan-induced rat paw edema model and EIA kit, respectively .
Antidepressant Synthesis
- Scientific Field : Medicinal Chemistry .
- Application Summary : This compound has been used in the synthesis of antidepressant molecules .
- Methods of Application : The synthesis of antidepressant molecules often involves metal-catalyzed procedures . Key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .
Inhibition of p38 MAP Kinase
- Scientific Field : Biochemistry .
- Application Summary : This compound has been used as an orally bioavailable and highly selective inhibitor of p38 MAP kinase .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .
Synthesis of Pyrimidine Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : This compound has been used in the synthesis of pyrimidine derivatives .
- Methods of Application : The synthesis of pyrimidines involves various methods, including the reaction of N-chloroamidines with isothiocyanates .
- Results or Outcomes : The advantages of this method are high product yields (up to 93%), the column chromatography-free workup procedure, scalability, and the absence of additive oxidizing agents or transition metal catalysts .
Synthesis of Fluorinated Building Blocks
- Scientific Field : Organic Chemistry .
- Application Summary : This compound has been used in the synthesis of fluorinated building blocks .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .
Synthesis of Antioxidants
- Scientific Field : Medicinal Chemistry .
- Application Summary : This compound has been used in the synthesis of antioxidants .
- Methods of Application : The synthesis of antioxidants often involves various methods, including the reaction of N-chloroamidines with isothiocyanates .
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .
Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]pyrimidine Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : This compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
- Methods of Application : The synthesis of these derivatives involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux .
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .
Synthesis of Fluorinated Building Blocks
- Scientific Field : Organic Chemistry .
- Application Summary : This compound has been used in the synthesis of fluorinated building blocks .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .
Synthesis of Antioxidants
- Scientific Field : Medicinal Chemistry .
- Application Summary : This compound has been used in the synthesis of antioxidants .
- Methods of Application : The synthesis of antioxidants often involves various methods, including the reaction of N-chloroamidines with isothiocyanates .
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .
Safety And Hazards
properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEJYPAPBGNEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350950 | |
Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727495 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
51516-70-2 | |
Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51516-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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